Technical Support Center: Ceftaroline Fosamil Hydrate in Aqueous Solutions

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Compound of Interest						
Compound Name:	Ceftaroline Fosamil hydrate					
Cat. No.:	B3135431	Get Quote				

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Ceftaroline Fosamil hydrate** in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the recommended reconstitution and diluent options for **Ceftaroline Fosamil** hydrate?

Ceftaroline fosamil for injection should be reconstituted with Sterile Water for Injection, 0.9% Sodium Chloride Injection (normal saline), 5% Dextrose Injection, or Lactated Ringer's Injection.[1][2] The reconstituted solution must then be further diluted for intravenous infusion. [1][2] The same diluent should generally be used for both reconstitution and further dilution, unless sterile water is used for reconstitution, in which case a compatible infusion solution should be used for the final dilution.[2]

2. What is the stability of **Ceftaroline Fosamil hydrate** in solution under different storage conditions?

The stability of reconstituted Ceftaroline Fosamil solutions is dependent on the storage temperature and the diluent used. Solutions are generally stable for up to 6 hours at room temperature and up to 24 hours when refrigerated at 2°C to 8°C (36°F to 46°F).[1][3] One study found that in elastomeric devices, ceftaroline was stable for 144 hours (6 days) at 4°C, 24







hours at 25°C, and 12 hours at 30°C.[4] At 35°C, stability was reduced to 12 hours in normal saline and 6 hours in 5% dextrose.[4]

3. My Ceftaroline Fosamil solution has changed color. Is it still usable?

The color of Ceftaroline Fosamil infusion solutions can range from clear, light to dark yellow depending on the concentration and storage conditions.[1][2] This color change does not necessarily indicate a loss of potency, provided the solution has been stored as recommended. [1] However, parenteral drug products should always be inspected visually for particulate matter and any significant or unexpected discoloration before administration.[1]

4. What are the primary degradation pathways for Ceftaroline Fosamil in aqueous solutions?

Ceftaroline fosamil, a prodrug, is converted to its active form, ceftaroline, in the body.[5] In aqueous solutions, it can undergo degradation through several pathways, including hydrolysis of the β -lactam ring, which is a common degradation route for cephalosporins.[6][7] Forced degradation studies have shown that Ceftaroline Fosamil is unstable under basic, oxidative, and thermal conditions, as well as upon exposure to UVC light.[8][9] It is relatively stable under acidic conditions and UVA light.[8][9] The primary degradation product often observed is the active form, ceftaroline, resulting from the cleavage of the phosphono group.[6][10] Other identified degradation products involve modifications to the side chain and the cephalosporin ring.[6]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Action(s)
Unexpectedly low assay values for Ceftaroline Fosamil.	Degradation of the compound due to improper storage (temperature, light exposure).	- Review storage conditions. Ensure solutions are stored at recommended temperatures and protected from light.[1][3] [8][9] - Prepare fresh solutions for analysis Verify the stability of the compound in the specific analytical mobile phase being used.
Appearance of unknown peaks in my chromatogram.	Formation of degradation products.	- Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[8][9][11] [12] - Use a stability-indicating analytical method, such as a gradient HPLC or UPLC-MS/MS method, to separate the parent drug from its degradants.[11][12] - Characterize the unknown peaks using mass spectrometry.[6][12]
Precipitation observed in the solution.	Poor solubility or formation of insoluble degradation products. Ceftaroline free base is less soluble than the fosamil prodrug.[10]	- Ensure the concentration does not exceed the solubility limit in the chosen solvent Check the pH of the solution, as it can influence solubility and stability If precipitation occurs after a period of storage, it may be due to degradation. The solution should be discarded.
Inconsistent results between experiments.	Variability in experimental conditions (e.g., pH,	- Standardize all experimental parameters Use calibrated



temperature, buffer composition).

equipment. - Ensure consistent preparation of solutions and standards.

Quantitative Stability Data

Table 1: Stability of Ceftaroline Fosamil in Different Infusion Solutions

Diluent	Concentrati on (mg/mL)	Storage Temperatur e	Duration	Percent Remaining	Reference
0.9% Sodium Chloride	4 - 12	2°C - 8°C	24 hours	>90%	[3]
0.9% Sodium Chloride	4 - 12	Room Temperature	6 hours	>90%	[3]
5% Dextrose	12	2°C - 8°C	24 hours	>90%	[3]
5% Dextrose	12	Room Temperature	6 hours	>90%	[3]
0.9% Sodium Chloride	6	4°C	144 hours	Stable	[4]
5% Dextrose	6	4°C	144 hours	Stable	[4]
0.9% Sodium Chloride	6	25°C	24 hours	Stable	[4]
5% Dextrose	6	25°C	24 hours	Stable	[4]
0.9% Sodium Chloride	6	30°C	12 hours	Stable	[4]
5% Dextrose	6	30°C	12 hours	Stable	[4]
0.9% Sodium Chloride	6	35°C	12 hours	Stable	[4]
5% Dextrose	6	35°C	6 hours	Stable	[4]



Table 2: Summary of Forced Degradation Studies

Stress Condition	Reagent/Condi tion	Duration	Observation	Reference
Acid Hydrolysis	0.1 M HCI	180 min	Stable	[8][9]
Base Hydrolysis	0.01 M NaOH	5 min	Unstable	[8][9]
Base Hydrolysis	0.1 M NaOH	-	Unstable	[8][9]
Oxidation	3.0% H ₂ O ₂	45 min	Unstable	[8][9]
Thermal Degradation	40°C	180 min	Unstable	[8][9]
Thermal Degradation	60°C	120 min	Unstable	[8][9]
Photodegradatio n	UVA light (352 nm)	180 min	Stable	[8][9]
Photodegradatio n	UVC light (254 nm)	90 min	Unstable	[8][9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is a representative example based on published methods.[8][11] Researchers should validate the method for their specific application.

- Chromatographic System:
 - HPLC system with a UV detector.
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[8][11]
 - Column Temperature: 30°C.[8]
 - Flow Rate: 1.0 mL/min.[8][11]



Detection Wavelength: 242 nm.[8][11]

Injection Volume: 20 μL.

Mobile Phase:

A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of a buffer (e.g., water with 1% triethylamine, pH adjusted to 5.0) and acetonitrile in a ratio of approximately 87:13 (v/v).[8] Another reported mobile phase is a 40:30:30 mixture of buffer, acetonitrile, and methanol.[11]

Standard and Sample Preparation:

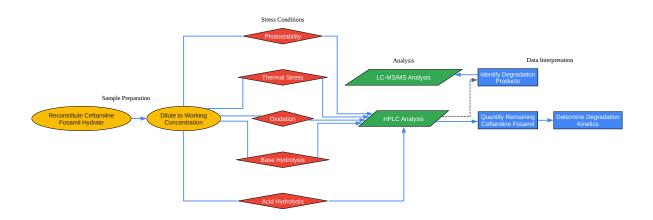
- Prepare a stock solution of Ceftaroline Fosamil reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).
- Prepare working standards by diluting the stock solution to the desired concentration range for the calibration curve (e.g., 5 - 60 µg/mL).[8]
- Prepare samples by diluting them with the mobile phase to fall within the calibration range.

Analysis:

- Inject the standards and samples into the HPLC system.
- Quantify the amount of Ceftaroline Fosamil by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualizations

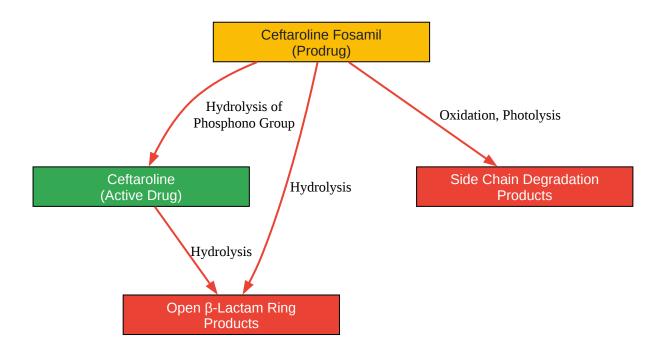




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Caption: Workflow for assessing the stability of **Ceftaroline Fosamil hydrate**.





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Caption: Simplified degradation pathways of Ceftaroline Fosamil.

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